2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5OS/c1-16-5-4-6-18(13-16)28-23(32)15-33-25-30-29-24(31(25)19-11-9-17(26)10-12-19)21-14-27-22-8-3-2-7-20(21)22/h2-14,27H,15H2,1H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTCOPHQUHOCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Indole Group: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via nucleophilic aromatic substitution reactions.
Thioacetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various amine derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
The triazole moiety in this compound is known for its antimicrobial properties. Research indicates that derivatives of triazole exhibit potent antibacterial and antifungal activities. For instance, compounds similar to 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Mercapto-substituted triazoles have been investigated for their chemopreventive and chemotherapeutic effects on cancer. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth . The presence of the indole group may enhance these effects due to its known biological activity.
Study 1: Antibacterial Activity
A study assessed the antibacterial efficacy of various triazole derivatives against MRSA strains. The results indicated that certain structural modifications significantly enhanced activity, suggesting that compounds like This compound could be developed into potent antibacterial agents .
Study 2: Anticancer Effects
Research highlighted the anticancer properties of indole-based triazole compounds. In vitro studies demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Enzyme Inhibition: The compound could act as an inhibitor of certain enzymes, affecting metabolic or signaling pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
Substituent Effects :
- Fluorine or chlorine at the phenyl ring improves metabolic stability and target binding .
- Nitrophenyl groups (e.g., in ) increase solubility and electrophilicity, favoring DNA intercalation in anticancer activity.
- m-Tolyl in the target compound may reduce off-target interactions compared to p-tolyl analogs .
Indole-containing derivatives (e.g., ) exhibit enhanced antitumor effects due to interactions with DNA topoisomerases or microtubules.
Synthetic Accessibility :
- Most analogs are synthesized via multi-step routes involving cyclocondensation of hydrazides with carbonyl compounds, followed by alkylation or nucleophilic substitution .
- The target compound’s synthesis likely requires selective introduction of the 4-fluorophenyl and m-tolyl groups under optimized reaction conditions .
Future Research Priorities :
- Biological Screening : Evaluate the target compound against microbial and cancer cell lines.
- Computational Modeling : Predict binding modes with targets like EGFR or CYP51.
- Synthetic Optimization : Explore regioselective functionalization to improve potency and pharmacokinetics.
Biological Activity
The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic molecule that incorporates a triazole ring, an indole moiety, and various aromatic substituents. Its structural complexity suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound through a review of relevant literature, including synthesis methods, biological assays, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 439.4 g/mol. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C20H14FN5O4S |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | N-(4-fluoro-3-nitrophenyl)-2-{[5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI Key | ABSVSWZCMAFGEH-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and thioacetamide functionalities. The common methodologies include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the indole and fluorophenyl groups via substitution reactions.
- Final acetamide formation through acylation processes.
Anticancer Activity
The compound has shown promising anticancer properties in various studies. For instance, derivatives containing the triazole scaffold are known to exhibit significant cytotoxic effects against cancer cell lines such as PC-3 (prostate cancer), HCT116 (colon cancer), and ACHN (renal cancer) with IC50 values reported in the low micromolar range .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with a triazole moiety often inhibit enzymes critical for cancer cell proliferation.
- Modulation of Signaling Pathways : The presence of functional groups like fluorophenyl and nitrophenyl may enhance binding affinity to specific receptors or enzymes involved in tumor growth.
Case Studies
Several studies have evaluated the biological activity of similar compounds derived from the triazole framework:
- Study on Triazole Derivatives : A series of 1,2,4-triazole derivatives demonstrated significant anticancer activity across multiple cell lines with IC50 values ranging from 0.67 to 0.87 µM .
- Molecular Docking Studies : Molecular docking studies have indicated strong binding affinities for compounds similar to This compound , suggesting potential as effective inhibitors for targets involved in cancer progression .
Pharmacological Significance
The pharmacological significance of this compound lies in its potential applications in treating various cancers and possibly other diseases due to its diverse functional groups that confer multiple biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Indole + Triazole | Anticancer |
| Compound B | Fluorophenyl + Thio | Antimicrobial |
| Compound C | Triazole + Acetamide | Anti-inflammatory |
Q & A
Basic: What are the optimal synthetic conditions for preparing 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide?
Methodological Answer:
The synthesis involves a multi-step approach, including:
- Cyclocondensation of thiosemicarbazides with substituted ketones to form the triazole core .
- Thioether linkage formation via nucleophilic substitution between chloroacetamide derivatives and triazole-3-thiol intermediates. Reaction conditions (ethanol as solvent, KOH as base, reflux for 1–2 hours) are critical for high yields .
- Purification through recrystallization (ethanol/water) and characterization via TLC monitoring .
Key variables : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants must be optimized to avoid side products like disulfides or over-oxidized species .
Basic: How is the structural elucidation of this compound validated in academic research?
Methodological Answer:
A combination of spectroscopic and computational techniques is used:
- NMR Spectroscopy : H and C NMR identify substituents (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, indole NH at δ 10.5–11.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 488.2) and fragmentation patterns .
- IR Spectroscopy : Peaks at 1650–1680 cm confirm amide C=O stretching, while 2550–2600 cm indicates S-H absence, validating thioether formation .
Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?
Methodological Answer:
Initial screening focuses on:
- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (MIC values) and Candida albicans .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates .
Advanced: How can reaction mechanisms for triazole-thioacetamide formation be investigated?
Methodological Answer:
Mechanistic studies employ:
- Kinetic Analysis : Monitoring reaction rates under varying pH and temperature to identify rate-determining steps .
- Isotopic Labeling : Using S-labeled thiols to track sulfur incorporation via MS .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to map transition states and activation energies for nucleophilic substitution .
Advanced: What computational strategies predict the compound’s reactivity and electronic properties?
Methodological Answer:
- DFT Studies : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina predicts binding affinities to biological targets (e.g., indole interactions with tryptophan-binding enzyme pockets) .
- MD Simulations : Assess stability in lipid bilayers for membrane permeability predictions .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum-free conditions) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may influence observed activity .
- Structural Analog Comparison : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to isolate substituent effects .
Advanced: What strategies validate crystallographic data for this compound?
Methodological Answer:
- Single-Crystal XRD : Resolve bond lengths/angles (e.g., C-S bond ~1.78 Å in triazole-thioacetamides) and confirm stereochemistry .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking between indole and tolyl groups) .
- CCDC Deposition : Cross-reference with Cambridge Structural Database entries for analogous triazole derivatives .
Advanced: How is the compound’s stability under physiological conditions assessed?
Methodological Answer:
- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with HPLC monitoring .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability for formulation) .
- Light Exposure Tests : UV-vis spectroscopy tracks photodegradation products under ICH Q1B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
